molecular formula C19H24N4O2 B2477129 N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline CAS No. 2034619-29-7

N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline

Cat. No.: B2477129
CAS No.: 2034619-29-7
M. Wt: 340.427
InChI Key: ZKNOHZYKENNNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and an aniline group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The pyrimidine moiety is often introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like palladium on carbon (Pd/C) may be employed to facilitate specific steps.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline can be compared with other similar compounds, such as:

    N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound features a different functional group, leading to distinct chemical properties and applications.

    4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of specific enzymes and have different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-20-10-9-18(21-14)25-17-8-5-11-23(13-17)19(24)15-6-4-7-16(12-15)22(2)3/h4,6-7,9-10,12,17H,5,8,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNOHZYKENNNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.